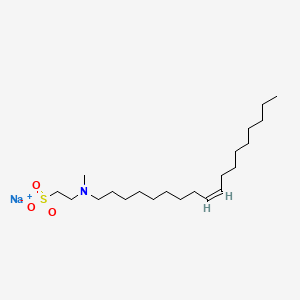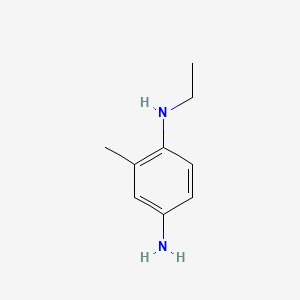
N1-Ethyl-2-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) is an organic compound with the molecular formula C9H14N2. It is also known by its common name, N1-ethyl-2-methyl-1,4-benzenediamine. This compound is part of the aromatic polyamines family and is characterized by the presence of two amine groups attached to a benzene ring, along with ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) can be synthesized through various methods. One common synthetic route involves the alkylation of 1,4-benzenediamine with ethyl and methyl groups. This process typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the alkylation process. Additionally, purification steps like recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and resins, contributing to the development of high-performance materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: Lacks the ethyl and methyl substituents, making it less hydrophobic.
N1-ethyl-1,4-benzenediamine: Similar structure but without the methyl group.
N1-methyl-1,4-benzenediamine: Similar structure but without the ethyl group.
Uniqueness
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) is unique due to the presence of both ethyl and methyl substituents, which enhance its hydrophobicity and influence its chemical reactivity. These substituents also affect its interaction with biological targets, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-N-ethyl-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
AHCDXLAGLYNTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


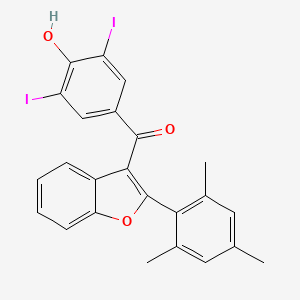
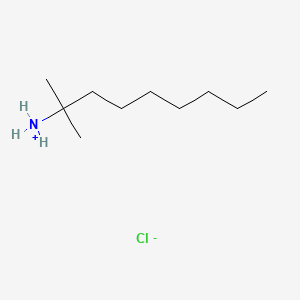
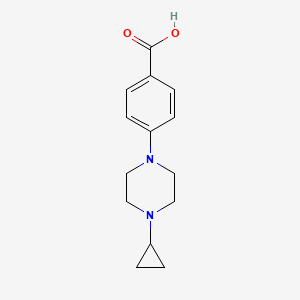
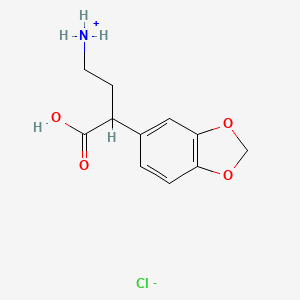
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
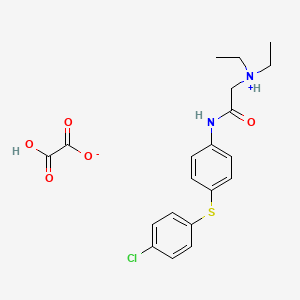
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)

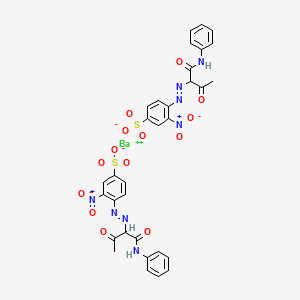
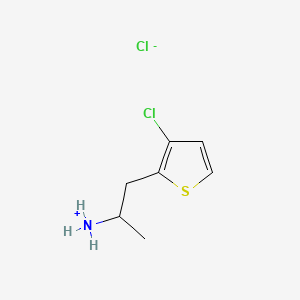

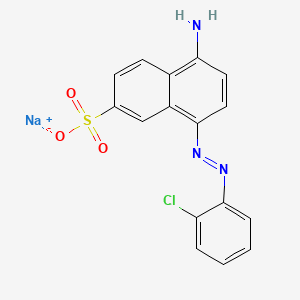
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
